molecular formula C16H16O9 B586110 7-Hydroxy Coumarin |A-D-Glucuronide Methyl Ester CAS No. 1176514-11-6

7-Hydroxy Coumarin |A-D-Glucuronide Methyl Ester

Cat. No.: B586110
CAS No.: 1176514-11-6
M. Wt: 352.295
InChI Key: NLCKRAQRRCQKMC-SSZWKKLZSA-N
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Mechanism of Action

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy Coumarin A-D-Glucuronide Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted coumarins and their oxidized forms, which are often used in further biochemical studies .

Comparison with Similar Compounds

Uniqueness: 7-Hydroxy Coumarin A-D-Glucuronide Methyl Ester stands out due to its specific glucuronide conjugation, which enhances its solubility and stability in biological systems. This makes it particularly valuable in pharmacokinetic studies and as a biochemical probe .

Properties

IUPAC Name

methyl (2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(2-oxochromen-7-yl)oxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O9/c1-22-15(21)14-12(19)11(18)13(20)16(25-14)23-8-4-2-7-3-5-10(17)24-9(7)6-8/h2-6,11-14,16,18-20H,1H3/t11-,12-,13+,14-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCKRAQRRCQKMC-SSZWKKLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(C(C(C(O1)OC2=CC3=C(C=C2)C=CC(=O)O3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)OC2=CC3=C(C=C2)C=CC(=O)O3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857747
Record name Methyl 2-oxo-2H-1-benzopyran-7-yl beta-L-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1176514-11-6
Record name Methyl 2-oxo-2H-1-benzopyran-7-yl beta-L-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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